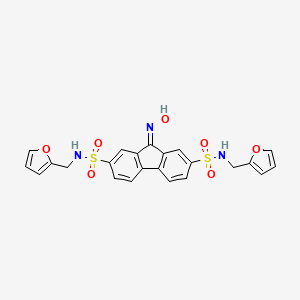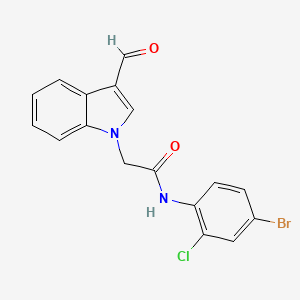![molecular formula C22H25NO9 B4791040 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4791040.png)
2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid
Descripción general
Descripción
2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid, also known as TTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA is a synthetic compound that is used in research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid is not fully understood, but it is believed to act through multiple pathways. 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has also been shown to regulate the expression of genes involved in glucose metabolism, which may contribute to its potential therapeutic applications in the treatment of diabetes.
Biochemical and Physiological Effects
2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has been shown to have a variety of biochemical and physiological effects. 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, reduce inflammation, and regulate glucose metabolism. 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has several advantages for lab experiments, including its high purity and stability. 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid is also readily available and relatively inexpensive. However, 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid. One potential area of research is the development of novel 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid derivatives with improved efficacy and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid and its effects on various biochemical and physiological pathways.
Aplicaciones Científicas De Investigación
2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. 2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and regulate glucose metabolism.
Propiedades
IUPAC Name |
(Z)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO9/c1-27-15-8-12(9-16(28-2)19(15)31-5)7-14(22(25)26)23-21(24)13-10-17(29-3)20(32-6)18(11-13)30-4/h7-11H,1-6H3,(H,23,24)(H,25,26)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBGWQSVHAEITC-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(/C(=O)O)\NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[2-(2-furyl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4790958.png)

![(2-methoxyphenyl)(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4790972.png)
![4-(4-chlorophenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4790974.png)
![N-[2-(dimethylamino)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4790980.png)
![3-(2-fluorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4790992.png)


![3-methyl-6-(4,5,6,7-tetrahydro-1-benzothien-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4791016.png)
![methyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4791026.png)


![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4791059.png)
![3-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4791066.png)